3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride
Overview
Description
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride is a selective adenosine A2A receptor agonist. It is commonly used in scientific research to study the actions of the adenosine A2A receptor in cells and tissues. The compound has a molecular formula of C23H30ClN7O6 and a molecular weight of 535.98 g/mol .
Mechanism of Action
Target of Action
CGS 21680 hydrochloride is a selective agonist for the adenosine A2A receptor . This receptor is a protein that, when bound to adenosine, can trigger various physiological responses. The adenosine A2A receptor plays a crucial role in the cardiovascular, immune, and nervous systems .
Mode of Action
CGS 21680 hydrochloride interacts with its target, the adenosine A2A receptor, by binding to it with a Ki value of 27 nM . This interaction triggers a series of biochemical reactions within the cell. For instance, it has been found to significantly upregulate CD39 and CD73 expression and accelerate the hydrolysis of adenosine triphosphate (ATP) and adenosine generation .
Biochemical Pathways
The activation of the adenosine A2A receptor by CGS 21680 hydrochloride affects several biochemical pathways. It has been found to increase the expression of CD39 and CD73, enzymes involved in the conversion of ATP to adenosine . This leads to an increase in adenosine levels, which can have various downstream effects, such as vasodilation and decreased inflammation .
Pharmacokinetics
Its solubility in dmso (up to 34 mg/mL) and in 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin (up to 20 mg/mL) suggests that it may have good bioavailability .
Result of Action
The activation of the adenosine A2A receptor by CGS 21680 hydrochloride has several molecular and cellular effects. It has been found to reduce venous resistance and increase heart rate and cardiac output in vivo . In an animal model of Huntington’s disease, CGS 21680 hydrochloride slowed motor deterioration, prevented reduction in brain weight, and reduced the size of mutant huntingtin aggregates and intranuclear inclusions . It also increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors .
Action Environment
The action of CGS 21680 hydrochloride can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should also be stored under desiccating conditions at -20°C . These factors can influence the stability and efficacy of CGS 21680 hydrochloride.
Biochemical Analysis
Biochemical Properties
CGS 21680 hydrochloride interacts with the A2A adenosine receptor, exhibiting a high affinity (K i = 27 nM, EC 50 = 1.48-180 nM) . This interaction with the A2A receptor is crucial for its role in biochemical reactions.
Cellular Effects
CGS 21680 hydrochloride has a significant impact on various types of cells and cellular processes. It reduces venous resistance and increases heart rate and cardiac output in vivo .
Molecular Mechanism
The molecular mechanism of action of CGS 21680 hydrochloride involves binding to the A2A adenosine receptor. This binding interaction triggers a series of events at the molecular level, including changes in gene expression and enzyme activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride primarily undergoes reactions typical of adenosine receptor agonists. These include:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions can occur, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride is widely used in scientific research due to its selective agonist activity at the adenosine A2A receptor. Some key applications include:
Neuroscience: Studying neuronal transmission and the role of adenosine receptors in the brain.
Cardiovascular Research: Investigating the effects of adenosine A2A receptor activation on heart function and blood flow.
Inflammation: Exploring the anti-inflammatory properties of adenosine A2A receptor agonists.
Neuroprotection: Researching potential neuroprotective effects in models of neurodegenerative diseases such as Huntington’s disease.
Comparison with Similar Compounds
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride is unique due to its high selectivity for the adenosine A2A receptor. Similar compounds include:
NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist.
CPA (N6-Cyclopentyladenosine): A selective adenosine A1 receptor agonist.
IB-MECA (N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide): A selective adenosine A3 receptor agonist
This compound stands out due to its specificity for the A2A receptor, making it a valuable tool for studying the distinct roles of this receptor subtype in various physiological and pathological processes .
Properties
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6.ClH/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32;/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29);1H/t16-,17+,18-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHVMNOEKKJYJO-MJWSIIAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040999 | |
Record name | CGS 21680 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124431-80-7 | |
Record name | CGS 21680A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124431807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGS 21680 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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